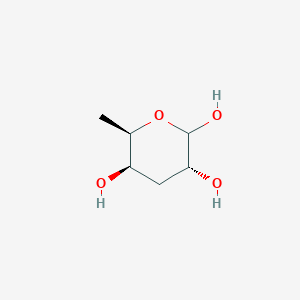
D-Abequose
Descripción general
Descripción
D-Abequose: is a hexose and a 3,6-dideoxysugar. It is a constituent of the O-specific chains in lipopolysaccharides that occur in certain serotypes of Salmonella and Citrobacter bacteria . This compound is the enantiomer of colitose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Abequose involves multiple steps. One method includes the enzymatic synthesis of CDP-D-abequose using enzymes from Salmonella enterica. The process starts with CDP-D-glucose, which is converted to CDP-6-deoxy-xylo-4-hexulose using CDP-glucose 4,6-dehydratase. This intermediate is then converted to CDP-3,6-dideoxy-xylo-4-hexulose using NADH and a crude enzyme extract. Finally, CDP-D-abequose is formed from this intermediate in the presence of NADH and NADPH .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes using genetically engineered strains of bacteria such as Escherichia coli or Salmonella enterica. These strains are engineered to overexpress the necessary enzymes for the biosynthesis of this compound from simple sugar precursors .
Análisis De Reacciones Químicas
Types of Reactions: D-Abequose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: D-Abequose is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and enzymology .
Biology: In biological research, this compound is used to study the structure and function of bacterial lipopolysaccharides. It is also used in the development of antibacterial agents targeting bacterial cell walls .
Medicine: Its unique structure makes it a valuable component in the design of carbohydrate-based drugs .
Industry: In the food and beverage industry, this compound is used as a sweetener and flavor enhancer. It is also used in the pharmaceutical and cosmetic industries for various formulations .
Mecanismo De Acción
D-Abequose exerts its effects by interacting with specific proteins and enzymes involved in cellular metabolism. It has high-affinity binding sites for proteins, making it a promising candidate for further structural analysis. In bacterial cells, this compound is incorporated into the O-antigen of lipopolysaccharides, playing a crucial role in bacterial virulence and immune evasion .
Comparación Con Compuestos Similares
Colitose: An enantiomer of D-Abequose, also a 3,6-dideoxysugar.
Rhamnose: A naturally occurring deoxy sugar found in many plants and bacteria.
Fucose: Another deoxy sugar commonly found in glycoproteins and glycolipids.
Uniqueness of this compound: this compound is unique due to its specific occurrence in the O-antigen of certain bacterial lipopolysaccharides. This makes it a valuable target for antibacterial research and vaccine development. Its structural similarity to other deoxy sugars like colitose and rhamnose allows for comparative studies in carbohydrate chemistry and biology .
Propiedades
IUPAC Name |
(3R,5R,6R)-6-methyloxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPWIZMAJMNPMJ-JDJSBBGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-48-4 | |
| Record name | Abequose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,6-Dideoxy-D-Galactose?
A1: 3,6-Dideoxy-D-Galactose has the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol.
Q2: How is 3,6-Dideoxy-D-Galactose detected and characterized using spectroscopic methods?
A2: Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is widely used for structural analysis of 3,6-Dideoxy-D-Galactose-containing compounds. [, , , , , , ] Additionally, gas chromatography-mass spectrometry (GC-MS) aids in identifying and quantifying 3,6-Dideoxy-D-Galactose after derivatization. []
Q3: Does 3,6-Dideoxy-D-Galactose exhibit any unique UV absorption properties?
A3: While 3,6-Dideoxy-D-Galactose itself does not exhibit unique UV absorption, its nucleotide-activated precursor, CDP-6-deoxy-D-xylo-4-hexulose, displays a characteristic absorption peak at 318 nm. This property aids in monitoring enzymatic reactions during its biosynthesis. []
Q4: Where is 3,6-Dideoxy-D-Galactose primarily found in nature?
A4: 3,6-Dideoxy-D-Galactose is a common constituent of the O-antigen polysaccharide chains in lipopolysaccharides (LPS) of various Gram-negative bacteria, such as Salmonella and Pseudomonas species. [, , , , , , , , , , , , , ] It can also be found in the S-layers of some Gram-positive bacteria. [, ]
Q5: How does the presence of 3,6-Dideoxy-D-Galactose in bacterial LPS impact their interaction with the host immune system?
A5: The presence and specific linkages of 3,6-Dideoxy-D-Galactose in bacterial LPS contribute to the structural diversity of O-antigens, influencing the antigenicity and serotype of the bacteria. [, , , ] These variations directly impact the recognition of bacteria by the host immune system and the efficacy of antibody responses. [, ]
Q6: Can you provide an example of how 3,6-Dideoxy-D-Galactose contributes to specific antibody recognition?
A6: In Salmonella paratyphi B, the 3,6-Dideoxy-D-Galactose residue is essential for recognition by the monoclonal antibody Se155-4. This antibody specifically binds to a trisaccharide epitope containing 3,6-Dideoxy-D-Galactose, demonstrating its role in the antigen-antibody interaction. []
Q7: What are the key enzymes involved in the biosynthesis of 3,6-Dideoxy-D-Galactose?
A7: The biosynthesis of the nucleotide-activated precursor, CDP-D-Abequose, involves a series of enzymatic reactions. These include glucose-1-phosphate cytidylyltransferase (RfbF), CDP-glucose 4,6-dehydratase, a 3,4-ketoisomerase, and reductases. [, , ]
Q8: What is the role of the 3,4-ketoisomerase in the biosynthesis of 3,6-Dideoxy-D-Galactose?
A8: The 3,4-ketoisomerase is a crucial enzyme that controls the stereochemistry of the final product. Different 3,4-ketoisomerases can lead to the formation of either 3,6-Dideoxy-D-Galactose (FdtA) or its epimer 3,6-Dideoxy-D-Glucose (QdtA). []
Q9: Are there any studies on modifying the 3,4-ketoisomerase to alter the final sugar product?
A9: Yes, researchers have successfully engineered mutations in the active site of 3,4-ketoisomerases to switch their specificity, converting a “galacto” enzyme into a “gluco” enzyme and vice versa. [] This highlights the potential for bioengineering novel sugar pathways.
Q10: What are some potential applications of 3,6-Dideoxy-D-Galactose and its derivatives?
A10: Given its role in bacterial antigenicity, synthetic 3,6-Dideoxy-D-Galactose-containing oligosaccharides hold promise as components of glycoconjugate vaccines against pathogenic bacteria. [] Further research into its biosynthesis and the enzymes involved could open avenues for the development of novel antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


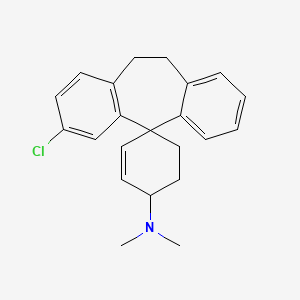
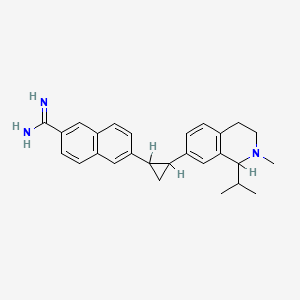
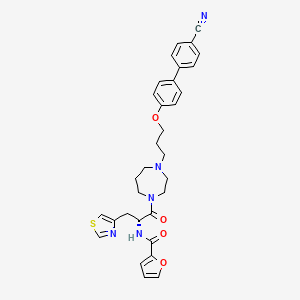
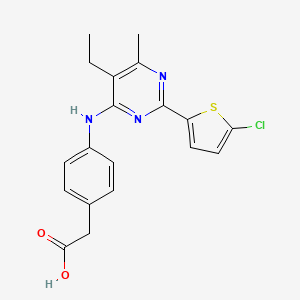
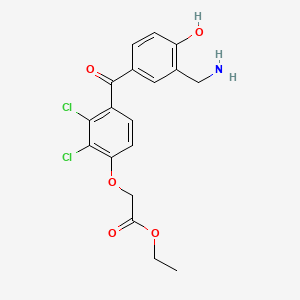
![ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B1666392.png)
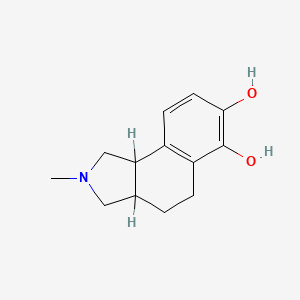
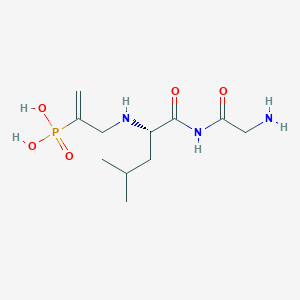
![potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate](/img/structure/B1666397.png)
![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)
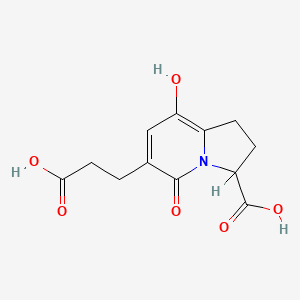
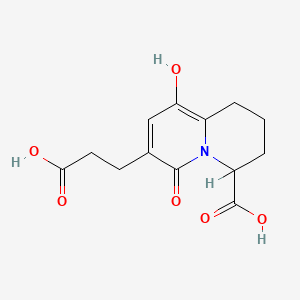

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide](/img/structure/B1666404.png)
